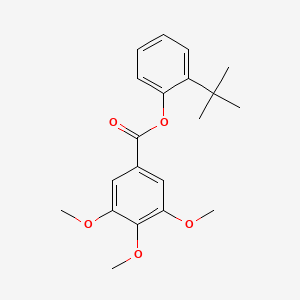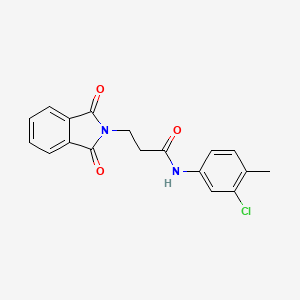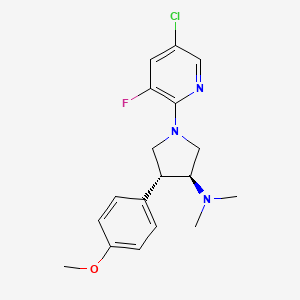![molecular formula C24H27N3O B5685273 (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide](/img/structure/B5685273.png)
(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide, also known as IPA-3, is a small molecule inhibitor that targets the activity of the Rho GTPase family member Cdc42. It has been shown to have potential therapeutic applications in cancer, neurological disorders, and infectious diseases.
作用機序
(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide targets the activity of the Rho GTPase family member Cdc42, which plays a key role in cell migration, invasion, and proliferation. By inhibiting the activity of Cdc42, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide can block these cellular processes and inhibit the growth and invasion of cancer cells. In neurological disorders, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide can reduce neuroinflammation by inhibiting the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation. In infectious diseases, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide can inhibit the replication of viruses by blocking the interaction between viral proteins and host cell proteins.
Biochemical and Physiological Effects:
(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide has been shown to have various biochemical and physiological effects, including inhibition of cell migration, invasion, and proliferation in cancer cells, reduction of neuroinflammation in animal models of neurological disorders, and inhibition of viral replication in infectious diseases. In addition, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide has been shown to have low toxicity and high selectivity for Cdc42, making it a promising therapeutic agent.
実験室実験の利点と制限
One advantage of (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide is its low toxicity and high selectivity for Cdc42, which makes it a promising therapeutic agent. However, one limitation of (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide is its low solubility in water, which can make it difficult to use in certain lab experiments. In addition, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide can be expensive to synthesize, which can limit its availability for research purposes.
将来の方向性
For research on (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide include further studies on its potential therapeutic applications in cancer, neurological disorders, and infectious diseases. In addition, future studies could focus on developing more efficient synthesis methods for (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide and improving its solubility in water. Furthermore, future studies could explore the use of (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide in combination with other therapeutic agents to enhance its effectiveness in treating various diseases.
合成法
(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide can be synthesized using a multi-step process that involves the reaction of indole-3-acetic acid with 2-phenylethylamine, followed by the coupling of the resulting amine with piperidine-3-carboxylic acid. The final step involves the reaction of the resulting amide with acryloyl chloride to form (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide.
科学的研究の応用
(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and infectious diseases. In cancer, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide has been shown to inhibit the growth and invasion of various cancer cells, including breast, prostate, and pancreatic cancer cells. In neurological disorders, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In infectious diseases, (2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide has been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus.
特性
IUPAC Name |
(E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c28-24(13-12-20-17-25-23-11-5-4-10-22(20)23)26-21-9-6-15-27(18-21)16-14-19-7-2-1-3-8-19/h1-5,7-8,10-13,17,21,25H,6,9,14-16,18H2,(H,26,28)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBRAZJSJGRQGE-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C=CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)/C=C/C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5685190.png)


![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)
![2-[5-[1-(2-fluorophenyl)cyclopropyl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685227.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B5685236.png)

![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)
![8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685242.png)

![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)

